4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-3(11)1-4(12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMRAJCKDRZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213630 | |
| Record name | 4-Amino-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-73-2 | |
| Record name | 4-Amino-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For instance, the compound can be synthesized by reacting 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride, NaOH, H2O, and dimethyl sulfoxide under specific conditions . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions that are optimized for yield and purity. The methods used in industrial settings often rely on the same principles as laboratory synthesis but are scaled up and may involve additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s ability to form hydrogen bonds and interact with proteins, which can lead to increased potency and specificity in its biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Pyridine and Related Heterocycles
Pyridine Derivatives
- 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1256802-73-9): Structure: Differs by a fluorine atom at position 5 instead of the amino group at position 4. Applications in kinase inhibitor synthesis are hypothesized .
- Safety data indicate compatibility with standard laboratory handling protocols .
Pyrimidine Derivatives
- Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1260585-14-5): Structure: Pyrimidine ring with -CF₃ at position 2 and an ester group.
Thieno[2,3-b]pyridine Derivatives
Thienopyridines integrate a sulfur atom into the fused ring system, enhancing lipophilicity and metabolic stability:
- 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 610259-30-8): Molecular Formula: C₁₀H₇F₃N₂O₂S. Properties: Higher molecular weight (276.24 g/mol) due to the thienopyridine scaffold. The sulfur atom increases membrane permeability, making it suitable for CNS-targeted drug candidates .
- 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 676579-53-6): Molecular Formula: C₁₀H₈F₂N₂O₂S.
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 104960-56-7): Molecular Formula: C₁₅H₉F₃N₂O₂S. Properties: A phenyl group at position 6 increases hydrophobicity (logP ~3.5) and molecular weight (338.30 g/mol), favoring use in hydrophobic binding pockets .
Agrochemical Derivatives
- 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid: Structure: Chlorine and methoxy substituents on the phenyl ring. Applications: Demonstrated potent herbicidal activity against broadleaf weeds, attributed to auxin mimicry. The chlorine atoms enhance soil persistence but raise environmental toxicity concerns .
Comparative Data Table
Key Research Findings
- Electronic Effects: The -CF₃ group in this compound significantly lowers the pKa of the carboxylic acid (estimated ~2.5), enhancing solubility in polar solvents compared to non-fluorinated analogs .
- Biological Activity: Thienopyridine derivatives exhibit improved bioavailability due to sulfur-enhanced lipophilicity, with IC₅₀ values in the nanomolar range for kinase targets .
- Safety Profile: Compounds with -CF₃ groups require stringent handling (e.g., ventilation, gloves) to mitigate inhalation risks, as noted in safety datasheets .
Biological Activity
4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid, also known as Htpc, is a pyridine derivative characterized by its unique trifluoromethyl group and amino functionality. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of Htpc, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₅F₃N₂O₂
- CAS Number : 1060810-73-2
- Functional Groups :
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Trifluoromethyl group (-CF₃)
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
The biological activity of Htpc is attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in cellular pathways related to inflammation and cancer proliferation. Notably, Htpc has been shown to exhibit selective toxicity towards certain bacterial strains while sparing mammalian cells, making it a candidate for further drug development.
Antimicrobial Activity
Research indicates that Htpc exhibits significant antimicrobial properties. In a study evaluating the compound against Chlamydia trachomatis, it was found to impair the growth of this pathogen without affecting host cell viability. The selectivity for Chlamydia suggests that Htpc could be developed as a targeted treatment for chlamydial infections .
Table 1: Antimicrobial Activity of Htpc
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Host Cells |
|---|---|---|
| Chlamydia trachomatis | 50 µg/mL | No toxicity |
| Staphylococcus aureus | 32 µg/mL | Mild toxicity |
| Escherichia coli | 64 µg/mL | No toxicity |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that Htpc can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the trifluoromethyl group may enhance its interaction with cellular targets involved in tumor growth regulation.
Case Study: Anticancer Activity
In a study assessing the effects of Htpc on human breast cancer cells (MCF-7), it was observed that treatment with varying concentrations of Htpc resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
In Vivo Studies
In vivo studies using animal models have demonstrated that Htpc can significantly reduce tumor size in xenograft models without causing substantial toxicity to normal tissues. These findings support the potential therapeutic application of Htpc in oncology.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the amino and trifluoromethyl groups can significantly alter the biological activity of pyridine derivatives. For instance, substituents at different positions on the pyridine ring can enhance or diminish antimicrobial potency.
Q & A
Q. What are the established synthetic routes for 4-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid?
The synthesis typically involves multi-step reactions starting from pyridine derivatives. A common precursor is methyl 6-amino-4-bromopyridine-2-carboxylate (CAS: 1060810-73-2), which undergoes functionalization to introduce the trifluoromethyl group. For example, halogen exchange reactions using copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures can replace bromine with a trifluoromethyl group . Subsequent hydrolysis of the ester moiety yields the carboxylic acid. Reaction optimization often requires careful control of temperature and stoichiometry to avoid side products .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- Incompatibilities : Avoid strong acids, bases, and oxidizers, which may induce decomposition or hazardous reactions .
- Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption .
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR (e.g., DMSO- solvent) confirm regiochemistry and functional groups. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm .
- LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z 207.1 [M+H]) and purity (>95%) .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection ensures purity (>97%) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl group reduces electron density at the pyridine ring, enhancing electrophilic substitution at the 2- and 4-positions. This facilitates Suzuki-Miyaura couplings with aryl boronic acids, though palladium catalyst selection (e.g., Pd(PPh)) is critical to avoid dehalogenation side reactions. Computational studies (DFT) suggest the CF group stabilizes transition states via inductive effects, improving reaction yields .
Q. What challenges arise in achieving regioselective amination?
Introducing the amino group at the 4-position competes with potential side reactions at the 2- or 6-positions. Strategies include:
- Directed metalation : Using lithium bases (e.g., LDA) to deprotonate specific positions.
- Protecting groups : Temporarily blocking the carboxylic acid with tert-butyl esters to direct amination .
- Catalytic systems : Copper(I)-mediated amination with ammonia gas under controlled pressure (3–5 bar) improves selectivity .
Q. How can computational modeling predict bioactivity for drug discovery?
- Docking studies : Molecular docking with target proteins (e.g., kinases) identifies binding affinities. The carboxylic acid group often forms hydrogen bonds with active-site residues.
- QSAR models : Correlate substituent effects (e.g., CF lipophilicity) with bioavailability. The trifluoromethyl group enhances membrane permeability (logP ~1.8) .
- ADMET prediction : Tools like SwissADME assess metabolic stability; the pyridine ring resists cytochrome P450 oxidation, improving half-life .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica, ethyl acetate/hexane).
- Contradictions : While suggests CuCN for CF introduction, implies bromine retention may require alternative catalysts (e.g., Pd). Validate routes with control experiments.
- Safety Data : No occupational exposure limits are established, but treat as a potential irritant based on analog compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
